4-AMINO-3-(4-METHOXYPHENYL)-5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE

Description

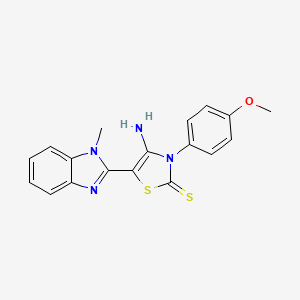

4-Amino-3-(4-methoxyphenyl)-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazole-2-thione is a heterocyclic compound featuring a thiazole-thione core substituted with amino, 4-methoxyphenyl, and 1-methylbenzodiazolyl groups. The thiazole-thione scaffold is known for its electron-rich sulfur atoms and planar structure, which facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

4-amino-3-(4-methoxyphenyl)-5-(1-methylbenzimidazol-2-yl)-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS2/c1-21-14-6-4-3-5-13(14)20-17(21)15-16(19)22(18(24)25-15)11-7-9-12(23-2)10-8-11/h3-10H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSRSXROLQRGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=C(N(C(=S)S3)C4=CC=C(C=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618073-56-6 | |

| Record name | 4-AMINO-3-(4-METHOXYPHENYL)-5-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-1,3-THIAZOLE-2(3H)-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-324340 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by reacting 4-methoxyphenyl isothiocyanate with 2-aminothiazole under controlled conditions.

Benzimidazole Formation: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with formic acid.

Industrial Production Methods

Industrial production of WAY-324340 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality. The reaction conditions are carefully monitored to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

WAY-324340 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: WAY-324340 can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole or benzimidazole derivatives.

Scientific Research Applications

WAY-324340 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its role in inhibiting myeloid cell leukemia 1 (Mcl-1) and its effects on apoptosis.

Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells that overexpress myeloid cell leukemia 1 (Mcl-1).

Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery.

Mechanism of Action

WAY-324340 exerts its effects by inhibiting the myeloid cell leukemia 1 (Mcl-1) protein, which is involved in the regulation of apoptosis. By binding to the Bcl-2 homology 3 (BH3) domain of myeloid cell leukemia 1 (Mcl-1), WAY-324340 prevents the interaction between myeloid cell leukemia 1 (Mcl-1) and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells. This mechanism makes WAY-324340 a promising candidate for cancer therapy .

Comparison with Similar Compounds

Key Observations:

Pyrazole derivatives lack sulfur atoms but share nitrogen-rich aromaticity, which may confer distinct pharmacological profiles .

Substituent Impact: The 1-methylbenzodiazolyl group in the target compound is absent in most thiazolidinones and pyrazoles, suggesting unique interactions with hydrophobic enzyme pockets or DNA . The 4-methoxyphenyl substituent, common in antioxidant phenols , could enhance membrane permeability compared to simpler aryl groups in thiazolidinones.

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | Thiazolidinones | Pyrazole Derivatives |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (High lipophilicity) | 2.0–3.0 | 1.5–2.5 |

| Electron Density | High (thione sulfur) | Moderate (ketone oxygen) | Low (pyrazole nitrogen) |

| Planarity | Partially planar | Non-planar (saturated core) | Fully planar |

Analysis:

- Lipophilicity: The target compound’s higher LogP (predicted) compared to thiazolidinones and pyrazoles may improve bioavailability but could increase off-target binding risks .

- Electron Density: The thione group’s electron-rich sulfur may facilitate redox interactions or metal coordination, a feature absent in thiazolidinones and pyrazoles .

Biological Activity

The compound 4-Amino-3-(4-methoxyphenyl)-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazole-2-thione is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

It features a thiazole ring, a methoxyphenyl group, and a benzodiazole moiety. The presence of these functional groups is believed to contribute to its biological properties.

Research indicates that compounds similar to This compound may exert their effects through various mechanisms:

- Inhibition of Protein–Protein Interactions (PPIs) : Recent studies have shown that derivatives with similar structures can inhibit critical protein interactions involved in cancer progression. For example, compounds targeting the STAT3 pathway have demonstrated significant inhibitory activity against tumor growth .

- Antioxidant Activity : Thiazole derivatives are often evaluated for their antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- Cytotoxicity Studies : Compounds structurally related to the target compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). These studies revealed that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15.8 | MCF-7 |

| Compound B | 20.5 | HCT-116 |

Case Studies

A notable case study involved the evaluation of a benzothiadiazole derivative that shares structural similarities with our compound. This derivative was found to interact with cysteine residues in the SH2 domain of STAT3, leading to its inhibition and subsequent reduction in tumor cell proliferation .

Q & A

Q. What are the established synthetic routes for 4-amino-3-(4-methoxyphenyl)-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazole-2-thione?

Methodological Answer: The compound can be synthesized via cyclization reactions involving thiourea intermediates. A general approach involves:

- Step 1 : Reacting a benzothiazol-substituted aniline derivative (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with aryl isothiocyanates to form thiourea intermediates .

- Step 2 : Cyclization using acids (e.g., HCl) or formaldehyde/methylamine to yield oxadiazinane or triazinane derivatives, respectively .

- Key Conditions : Reflux in ethanol or DMF (4–6 hours), monitored by TLC. Yields range from 48% to 79%, with purification via silica gel chromatography .

| Intermediate | Reagents/Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Thiourea | Aryl isothiocyanate, DMF, reflux | Thiourea derivative | 70–85 |

| Cyclization | HCHO, methylamine, EtOH | Triazinane-thione | 48–79 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclization. For example, thione (-C=S) groups show distinct δ 160–170 ppm in ¹³C NMR .

- HRMS : Validates molecular weight and fragmentation patterns. A deviation <2 ppm from theoretical values confirms purity .

- X-ray Crystallography : Resolves tautomerism/isomerism (e.g., thione vs. thiol forms) using SHELX software for structure refinement .

Q. What biological activities are reported for structural analogs of this compound?

Methodological Answer: Analogs with benzothiazole/thiazole cores exhibit:

- Antimicrobial Activity : Thiazole derivatives inhibit bacterial/fungal growth via membrane disruption (e.g., MIC values: 2–10 µg/mL) .

- Anticancer Potential : Pyrazole-thiazolidinone hybrids show cytotoxicity (IC₅₀: 5–20 µM) by targeting tubulin or DNA .

- Anti-inflammatory Effects : Methoxyphenyl groups reduce COX-2 expression in vitro .

Advanced Research Questions

Q. How can computational tools like DFT and Multiwfn elucidate the electronic structure of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict bond lengths/angles. Compare with X-ray data to validate tautomeric forms .

- Multiwfn Analysis :

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Standardize assays (e.g., MTT for cytotoxicity) with controls to exclude false positives .

- Purity Validation : Use HPLC (≥95% purity) to rule out impurity-driven activity .

- Structural Confirmation : Revisit NMR/X-ray data to ensure correct tautomer assignment (e.g., thione vs. thiol) .

Q. What strategies optimize cyclization reaction yields during synthesis?

Methodological Answer:

- Catalyst Screening : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization, improving yields by 15–20% .

- Solvent Effects : Polar aprotic solvents (DMF) enhance thiourea intermediate stability, while ethanol minimizes side reactions .

- Temperature Control : Reflux at 80–90°C prevents premature precipitation, ensuring complete cyclization .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-F, 4-Cl) or benzodiazol groups. Test against target enzymes (e.g., DHFR for antimicrobial activity) .

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity. For example, a bulky 4-methoxyphenyl group enhanced anticancer activity by 30% .

- Key Parameters : LogP (2–4), polar surface area (80–100 Ų) for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.